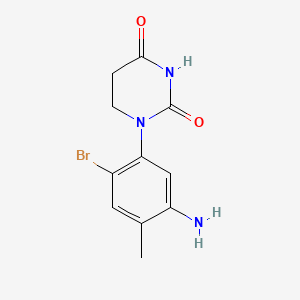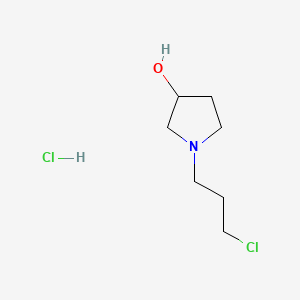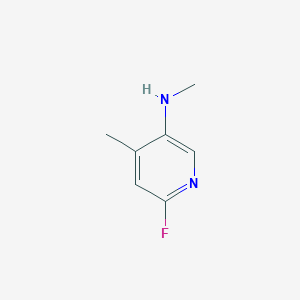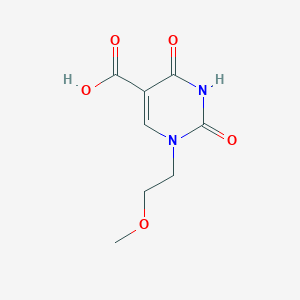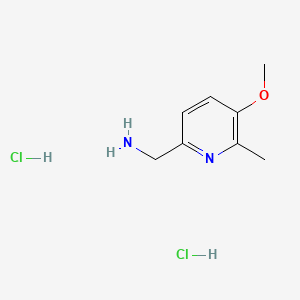
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with a molecular formula of C8H12N2O.2ClH. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5th position and a methyl group at the 6th position on the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride typically involves several steps:
Synthetic Routes: The starting material is usually a substituted pyridine derivative. The methoxy and methyl groups are introduced through specific reactions such as methylation and methoxylation.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production involves large-scale reactors and continuous flow processes to maintain consistency and efficiency. The final product is purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation yields N-oxides, while reduction produces amine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes, leading to a decrease in the production of specific metabolites.
Comparación Con Compuestos Similares
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(6-methoxy-3-methylpyridin-2-yl)methanamine dihydrochloride and (5-methylpyridin-2-yl)methanamine share structural similarities.
Uniqueness: The presence of both methoxy and methyl groups at specific positions on the pyridine ring makes it unique, influencing its reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H14Cl2N2O |
|---|---|
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
(5-methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-8(11-2)4-3-7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H |
Clave InChI |
BXYXURYLUYJDDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)CN)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)




